molecular formula C16H14ClN5O3 B4623134 5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid

5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid

Cat. No.: B4623134
M. Wt: 359.77 g/mol
InChI Key: PWOOTLUSJJJRAK-UHFFFAOYSA-N
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Description

5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a pyrazole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Carbamoylation: The resulting compound is then reacted with an isocyanate derivative to introduce the carbamoyl group.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.

Biology

In biological research, 5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid is studied for its potential biological activities. It has shown promise as an antimicrobial, antiviral, and anticancer agent in preliminary studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. It is also used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it may interact with viral proteins, inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrazole: A pyrazole derivative with similar structural features but lacking the chlorophenyl and carbamoyl groups.

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with a phenyl group instead of the chlorophenyl group.

Uniqueness

The uniqueness of 5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the carbamoyl and carboxylic acid groups contribute to its reactivity and potential for forming hydrogen bonds with biological targets.

Properties

IUPAC Name

5-[[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O3/c1-21-14(13(7-18-21)16(24)25)15(23)20-12-6-19-22(9-12)8-10-2-4-11(17)5-3-10/h2-7,9H,8H2,1H3,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOOTLUSJJJRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
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5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
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5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
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5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
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5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 6
5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid

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